molecular formula C14H13F3O4 B1595198 6,7-Diethoxy-4-(trifluoromethyl)coumarin CAS No. 351002-66-9

6,7-Diethoxy-4-(trifluoromethyl)coumarin

Cat. No. B1595198
M. Wt: 302.24 g/mol
InChI Key: BLGQQAWSNWKPDA-UHFFFAOYSA-N
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Description

6,7-Diethoxy-4-(trifluoromethyl)coumarin, also known as 6,7-diethoxy-coumarin-4-yl trifluoromethyl ketone, is a compound found in many plants, such as rosemary and lavender. It is a natural product that has been used in the past for its medicinal properties. In recent years, 6,7-diethoxy-4-(trifluoromethyl)coumarin has become increasingly popular due to its various applications in the scientific and medical fields.

Scientific Research Applications

Fluorescence Probing in Biochemistry

6,7-Diethoxy-4-(trifluoromethyl)coumarin: is widely used as a fluorescent probe in biochemistry due to its high fluorescence quantum yield. It’s particularly useful in studying protein interactions, enzyme activities, and cellular processes . The compound’s ability to emit light upon excitation makes it an excellent marker for tracking biological molecules in complex environments.

Environmental Monitoring

This compound serves as a sensitive fluorescent marker for environmental monitoring. Its application in detecting metal ions and organic pollutants in water bodies is of significant importance. The fluorescence properties of the compound change upon interaction with various pollutants, allowing for the detection and quantification of these substances .

Disease Diagnosis and Prevention

In the field of disease prevention, 6,7-Diethoxy-4-(trifluoromethyl)coumarin is utilized in the development of diagnostic assays. It can be used to design sensors that detect biomarkers for various diseases, aiding in early diagnosis and treatment planning .

Analytical Chemistry Applications

The compound’s strong fluorescence is exploited in analytical chemistry for the qualitative and quantitative analysis of complex mixtures. It can act as a derivatization agent for high-performance liquid chromatography (HPLC), enhancing the detection of analytes with poor native fluorescence .

Material Science Research

In material science, 6,7-Diethoxy-4-(trifluoromethyl)coumarin contributes to the development of novel fluorescent materials. These materials have potential applications in creating advanced sensors, optoelectronic devices, and other technologies that require materials with specific light-emitting properties .

Pharmaceutical Research

Pharmaceutical research leverages this compound in drug discovery and development. Its fluorescent properties can be used to study drug-receptor interactions, monitor the distribution of drugs within biological systems, and screen for potential therapeutic compounds .

properties

IUPAC Name

6,7-diethoxy-4-(trifluoromethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3O4/c1-3-19-11-5-8-9(14(15,16)17)6-13(18)21-10(8)7-12(11)20-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGQQAWSNWKPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C(F)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350925
Record name 6,7-Diethoxy-4-(trifluoromethyl)coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Diethoxy-4-(trifluoromethyl)coumarin

CAS RN

351002-66-9
Record name 6,7-Diethoxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351002-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Diethoxy-4-(trifluoromethyl)coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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